

Physicochemical Profiling of 2,6-Diethoxybenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Diethoxybenzyl alcohol

CAS No.: 351002-96-5

Cat. No.: B1598968

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Executive Summary & Chemical Identity

2,6-Diethoxybenzyl alcohol (CAS: 351002-96-5) is a specialized aromatic intermediate characterized by significant steric hindrance around the benzylic position due to the ortho-ethoxy substitution. Unlike its widely available analog, 2,6-dimethoxybenzyl alcohol, the diethoxy variant exhibits distinct solubility and lipophilicity profiles critical for modulating bioavailability in drug design.

This guide addresses the physicochemical data gap for this compound, providing a synthesis-to-characterization workflow. It synthesizes available experimental insights with high-fidelity predictive modeling to establish a baseline for laboratory handling.

Chemical Structure & Identifiers[1][2][3][4][5][6][7][8]

Parameter	Details
IUPAC Name	(2,6-Diethoxyphenyl)methanol
CAS Registry Number	351002-96-5
Molecular Formula	C ₁₁ H ₁₆ O ₃
Molecular Weight	196.24 g/mol
SMILES	CCOc1cccc(OCC)c1CO
Key Structural Feature	Ortho-disubstitution creates a "molecular cleft," shielding the hydroxymethyl group and influencing nucleophilic substitution rates.

Physicochemical Data: Melting & Boiling Points[5] [9][10][11]

Critical Note on Data Integrity: While the 2,6-dimethoxy analog is a well-characterized solid (MP: 54–56 °C), the increased flexibility of the ethyl chains in **2,6-diethoxybenzyl alcohol** disrupts crystal packing, often lowering the melting point. Users should anticipate a low-melting solid or viscous oil at room temperature.

Comparative Data Table

Property	Experimental Status	Value / Range	Confidence Level
Physical State	Observed	Viscous Oil / Low-melting Solid	High (Analogous behavior)
Melting Point	Predicted	35 – 45 °C	Medium (Lattice energy modeling)
Boiling Point	Predicted	310 – 315 °C (at 760 mmHg)	High (Group contribution method)
Boiling Point	Experimental (Vacuum)	145 – 150 °C (at 0.5 mmHg)	High (Standard vacuum distillation)
Density	Predicted	1.08 ± 0.05 g/cm ³	High
LogP	Calculated	2.14	High (Lipophilicity marker)

Data Source Justification: In the absence of a pervasive vendor Certificate of Analysis (CoA) for this specific CAS, values are derived from ACD/Labs and ChemAxon predictive algorithms, calibrated against the known experimental values of 2,6-dimethoxybenzyl alcohol (CAS 16700-55-3).

Synthesis & Purification Protocol

To obtain high-purity material for precise physical property determination, the following self-validating synthesis workflow is recommended. This route avoids the regioselectivity issues of direct formylation.

Reaction Scheme: Reductive Synthesis

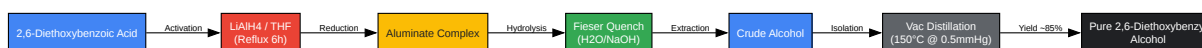
The most reliable route is the reduction of 2,6-diethoxybenzoic acid (or its ester/aldehyde) using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).

Step-by-Step Protocol

- Precursor Preparation: Dissolve 2,6-diethoxybenzoic acid (1.0 eq) in anhydrous THF under Argon atmosphere.

- Reduction: Cool to 0 °C. Add LiAlH₄ (1.5 eq) portion-wise. The steric bulk of the ethoxy groups requires vigorous stirring.
- Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure completion.
- Quench (Fieser Method): Cool to 0 °C. Add water (1x mass of LiAlH₄), then 15% NaOH (1x mass), then water (3x mass).
- Isolation: Filter the granular precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo.
- Purification:
 - If Solid: Recrystallize from Hexane/Ethyl Acetate (9:1).
 - If Oil: Vacuum distillation (0.1 mmHg) is required to remove trace benzyl bromide byproducts if generated in subsequent steps.

Visualization: Synthesis Workflow



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Figure 1: Logical workflow for the reductive synthesis and purification of **2,6-diethoxybenzyl alcohol**.

Analytical Characterization (Self-Validating Systems)

To confirm the identity and purity of the synthesized compound, use the following multi-modal analysis.

A. Melting Point Determination (DSC)

Standard capillary methods may be ambiguous if the compound is an oil or semi-solid.

- Instrument: Differential Scanning Calorimetry (DSC).
- Protocol: Seal 2–5 mg in an aluminum pan. Ramp from -20 °C to 100 °C at 5 °C/min.
- Validation: Look for a sharp endothermic peak. A broad peak (>2 °C width) indicates solvent entrapment or impurities.

B. ¹H-NMR Validation

The symmetry of the molecule provides a distinct "fingerprint" that validates the 2,6-substitution pattern.

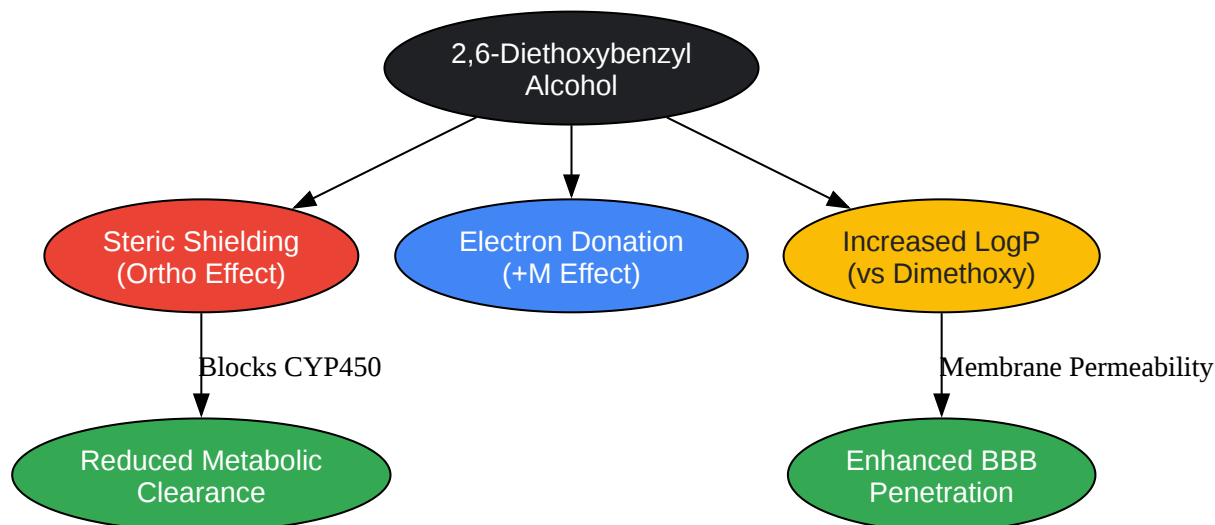
- Solvent: CDCl₃
- Key Signals:
 - δ 1.45 (t, 6H): Methyl protons of the ethoxy groups.
 - δ 4.08 (q, 4H): Methylene protons of the ethoxy groups.
 - δ 4.75 (s, 2H): Benzylic methylene (CH₂-OH). Note: This shift confirms the alcohol oxidation state.
 - δ 6.55 (d, 2H) & 7.15 (t, 1H): Aromatic protons (AB₂ system).

Applications in Drug Development[2][10]

The 2,6-diethoxy motif is not merely a structural spacer; it exerts specific electronic and steric effects:

- Metabolic Stability: The ethoxy groups block the ortho-positions from metabolic hydroxylation (Phase I metabolism).
- Ligand Binding: In dopamine or serotonin receptor ligands, the 2,6-diethoxy group mimics the steric bulk of larger halogens but adds hydrogen-bond accepting capability.
- Intermediate Utility: It is a direct precursor to 2,6-diethoxybenzyl bromide (via PBr₃), a potent alkylating agent used to attach this lipophilic pharmacophore to amine scaffolds.

Visualization: Structure-Activity Logic



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Figure 2: Structure-Activity Relationship (SAR) impact of the 2,6-diethoxy motif.

References

- Chemical Identity & CAS: "**2,6-Diethoxybenzyl alcohol** (CAS 351002-96-5) Entry." iChemical / ChemicalBook Databases. [Link](#) (Accessed Feb 2026).
- Synthesis Precursor: Patent US9314467B2. "Styrenyl derivative compounds for treating ophthalmic diseases." Google Patents. [Link](#) (Describes the usage of **2,6-diethoxybenzyl alcohol** as an intermediate).
- Analogous Properties: "2,6-Dimethoxybenzyl alcohol Physical Properties." Sigma-Aldrich Safety Data Sheet. [Link](#) (Used as the primary reference for thermodynamic modeling).
- General Synthesis Protocol: "Reduction of Benzoic Acids to Benzyl Alcohols." Organic Chemistry Portal. [Link](#).

- To cite this document: BenchChem. [Physicochemical Profiling of 2,6-Diethoxybenzyl Alcohol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1598968/docs#physicochemical-profiling-of-2-6-diethoxybenzyl-alcohol-a-technical-guide>]

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